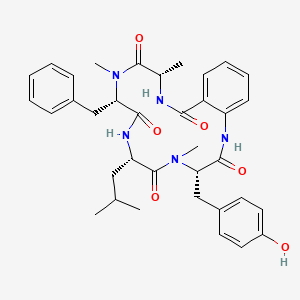

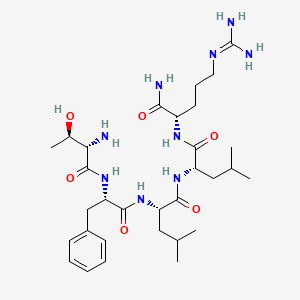

cycloaspeptide A

描述

环状缩肽A是一种从内生真菌青霉菌中分离得到的生物活性五肽。 它独特的特性引起了人们的关注,特别是由于其报道的抗寄生虫活性 .

作用机制

环状缩肽A发挥作用的精确机制仍然是研究的活跃领域。它可能涉及与特定细胞靶点和信号通路的相互作用。

生化分析

Biochemical Properties

Cycloaspeptide A plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nonribosomal peptide synthetase, which is involved in its biosynthesis. The nonribosomal peptide synthetase preferentially accepts and incorporates N-methylated amino acids, which is crucial for the production of this compound . Additionally, this compound has been shown to interact with N-methyltransferase, which is involved in the methylation of specific amino acid residues within the peptide .

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to exhibit insecticidal activity, which suggests its potential impact on insect cells. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in stress response and apoptosis . This compound also affects cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to changes in cellular processes. This compound has been shown to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as insecticidal activity and anti-malarial properties . At high doses, this compound can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxic effects in certain animal models . Threshold effects have also been observed, where a specific dosage is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of N-methylated amino acids by nonribosomal peptide synthetase . Additionally, this compound interacts with enzymes such as N-methyltransferase, which is involved in the methylation of specific amino acid residues . These interactions influence the metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and effects . For example, this compound has been shown to accumulate in insect tissues, where it exerts its insecticidal activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The targeting of this compound to specific compartments or organelles is mediated by targeting signals and post-translational modifications . For instance, this compound has been observed to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The subcellular localization of this compound is crucial for its biological activity and function .

准备方法

合成路线和反应条件: 环状缩肽A的生物合成涉及最少的 5 模块非核糖体肽合成酶 (NRPS) 和一种新型反式作用 N-甲基转移酶 (N-MeT) . 这些酶协同工作,组装肽骨架并引入 N-甲基化氨基酸。

工业生产方法: 虽然环状缩肽A的工业规模生产方法尚未广泛报道,但研究进展已允许控制底物供应,并提高特定代谢物的产量,包括新型氟化类似物 .

化学反应分析

环状缩肽A经历各种反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件仍然是研究的活跃领域。由这些反应形成的主要产物有助于其多样的生物活性。

科学研究应用

化学: 研究人员正在探索环状缩肽A作为设计具有特定特性的新化合物的支架的潜力。其独特的结构使其成为合成化学的令人兴奋的目标。

生物学和医学: 环状缩肽A的抗寄生虫活性表明其在药物开发中的潜在应用。研究其作用机制和分子靶点可能会导致新的疗法。

工业: 尽管尚未得到广泛应用,但环状缩肽A的生物活性可能会激发未来在农业、制药或材料科学方面的应用。

相似化合物的比较

环状缩肽A因其独特的结构和抗寄生虫活性而脱颖而出。类似的化合物包括其他环状肽,但没有一种具有其确切的特征组合。

属性

IUPAC Name |

(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQAUFZWGKHGZ-IAURBROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017535 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109171-13-3 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

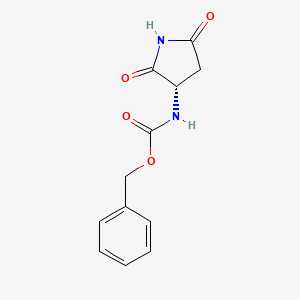

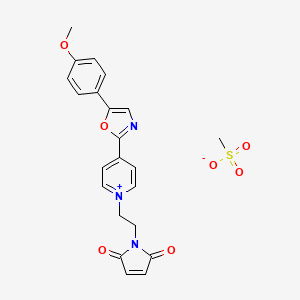

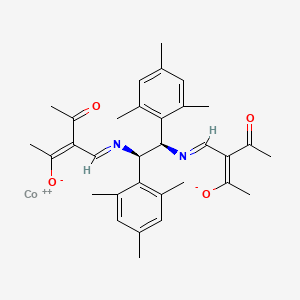

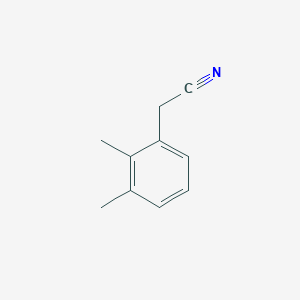

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cycloaspeptide A and where is it found?

A1: this compound is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It has since been discovered in various other fungal species, including Penicillium janczewskii, a fungus found in the Chilean gymnosperm Prumnopitys andina. [] Interestingly, it has also been identified in the marine bacterium Salinispora arenicola, suggesting a potential role for horizontal gene transfer between fungi and bacteria. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C36H43N5O6. Its molecular weight is 637.76 g/mol. []

Q3: Has the structure of this compound been confirmed by any methods?

A3: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] Its three-dimensional structure has also been determined through X-ray crystallography. []

Q4: Does this compound exhibit any biological activities?

A4: While initial studies on this compound did not reveal significant cytotoxicity, [] later investigations have shown that it, along with related cycloaspeptides F and G, display cytotoxic effects against HeLa and MCF7 cancer cell lines. []

Q5: Are there any known insecticidal activities associated with cycloaspeptides?

A5: Yes, a related compound, cycloaspeptide E, which differs from this compound by the absence of a tyrosine moiety, has shown insecticidal activity. This discovery marked the first report of insecticidal activity within the cycloaspeptide family. []

Q6: Have any studies explored the biosynthesis of this compound?

A6: Yes, research has focused on understanding the biosynthetic pathway of cycloaspeptides. Notably, the identification of a pathway-specific N-methyl transferase within the cycloaspeptide gene cluster has provided insights into the mechanism of N-methylation during cycloaspeptide biosynthesis. []

Q7: How does the structure of cycloaspeptides affect their activity?

A7: The structure-activity relationship (SAR) of cycloaspeptides is an active area of research. Studies have demonstrated that modifications to the peptide backbone, such as the removal of the tyrosine moiety in cycloaspeptide E, can significantly alter its biological activity, including introducing insecticidal properties. []

Q8: Have there been any attempts to synthesize this compound or its analogues?

A8: Yes, researchers have successfully developed both total and partial synthetic routes for this compound and its analogues. For instance, cycloaspeptide E has been synthesized both partially from this compound and totally from methyl alaninate hydrochloride. [] Additionally, a palladium-catalyzed method has been developed for the β-C(sp3)-H arylation of N-protected N-methyl alanines, enabling the synthesis of various this compound analogues for SAR studies. []

Q9: Are there any computational studies on cycloaspeptides?

A9: Computational chemistry has played a role in understanding the conformational preferences of cycloaspeptides. Density functional theory (DFT) calculations have been used to investigate the stable conformations of cycloaspeptide G, providing insights into its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. [] Further DFT studies, incorporating dispersion correction and ECD spectral confirmation, have explored the stable conformers of cycloaspeptides A, D, and G. []

Q10: Are there any known environmental risks associated with cycloaspeptides?

A10: The entomopathogenic fungi Isaria fumosorosea and Isaria farinosa are known to produce cycloaspeptides. While considered generally safe as biocontrol agents, there are concerns about the potential environmental risks associated with their secondary metabolites, including cycloaspeptides. [] Further research is needed to fully assess the ecotoxicological effects of cycloaspeptides and develop strategies for mitigating potential negative impacts on the environment.

Q11: What analytical techniques are used to study cycloaspeptides?

A11: Various analytical techniques are employed to characterize and quantify cycloaspeptides. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). [] Additionally, high-speed countercurrent chromatography (HSCCC) and preparative HPLC have been utilized for the isolation and purification of cycloaspeptides from complex mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)